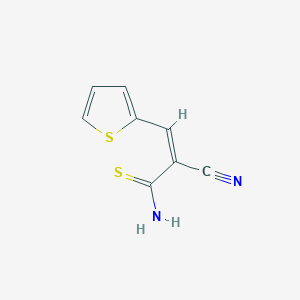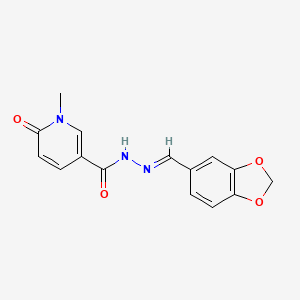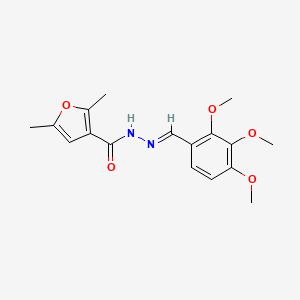
5-(1-piperidinyl)-4-(1-piperidinylmethyl)-2,3-pentanedione 2-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5-(1-piperidinyl)-4-(1-piperidinylmethyl)-2,3-pentanedione 2-oxime often involves multi-step reactions starting from piperidine or its derivatives. For instance, the synthesis of related piperidin-4-one oxime compounds can involve the Mannich reaction, substitution reactions, and the oximation of ketones. These methodologies highlight the versatility of piperidine as a scaffold for further chemical modification and the importance of oxime formation in the synthesis of complex nitrogen-containing compounds (Karthik et al., 2021).
Molecular Structure Analysis
Structural analysis of related compounds demonstrates the piperidine ring's tendency to adopt a chair conformation, which is crucial for understanding the spatial arrangement and reactivity of such molecules. Crystal structure analysis using X-ray diffraction confirms these conformations and provides detailed insight into molecular geometry, bond lengths, and angles, which are essential for predicting the behavior of these compounds in various chemical environments (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Piperidin-4-one oximes and their derivatives participate in a range of chemical reactions, including cyclocondensation, Mannich reactions, and substitution reactions. These reactions are influenced by the piperidine ring's conformation and the oxime group's positioning, which can dictate the compound's reactivity towards nucleophiles and electrophiles. For example, the oximation of ketones to form piperidin-4-one oximes illustrates the functional group interconversion central to modifying the compound's chemical properties (Andrisano et al., 1974).
科学的研究の応用
Reductive Synthesis and Catalytic Methods
- Research on the synthesis of N-Arylpiperidines from primary amines and glutaraldehyde highlights the construction of the piperidine ring, demonstrating the compound's relevance in synthetic chemistry for producing piperidine derivatives with potential pharmaceutical applications (Verardo et al., 1991).
- Studies on the catalytic methods for converting unsaturated oximes to piperidines underline the compound's utility in synthesizing important structural components for numerous pharmaceuticals (Romanov-Michailidis et al., 2015).
Antimicrobial Applications
- Synthesis and evaluation of substituted piperidin-4-one oxime ethers reveal their significant in vitro antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Ramalingan, Park, & Kabilan, 2006).
- The creation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their characterized antimicrobial activity against pathogenic strains suggest the importance of piperidine derivatives in pharmaceutical research for new treatments (Mallesha & Mohana, 2014).
Structural and Conformational Studies
- Crystallographic studies on piperidin-4-one derivatives, such as the analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, provide insights into their molecular structure, which is crucial for understanding their chemical behavior and interaction with biological targets (Xue Si-jia, 2011).
- Conformational study of some 3t, 5t-Dimethyl -N-nitroso-2r, 6c-diarylpiperidin-4-one oximes using NMR spectra further emphasizes the significance of structural analysis in designing compounds with desired biological activities (Muthukumaran et al., 2019).
特性
IUPAC Name |
(4E)-4-hydroxyimino-1-piperidin-1-yl-2-(piperidin-1-ylmethyl)pentan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-14(17-21)16(20)15(12-18-8-4-2-5-9-18)13-19-10-6-3-7-11-19/h15,21H,2-13H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOOSUUGLJQHEO-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C(CN1CCCCC1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C(CN1CCCCC1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID7971996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)

![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)

![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)